molecular formula C23H21N3O3S B11448382 2-[3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide

2-[3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B11448382
M. Wt: 419.5 g/mol
InChI Key: DOTBAKZLXZEUMD-UHFFFAOYSA-N
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Description

2-[3-(3,5-DIMETHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,5-DIMETHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 3,5-dimethylphenyl derivatives and thienopyrimidine precursors. Key steps may involve:

    Condensation reactions: Combining aromatic amines with thienopyrimidine derivatives under acidic or basic conditions.

    Acylation reactions: Introducing the acetyl group using reagents like acetic anhydride or acetyl chloride.

    Cyclization reactions: Forming the thienopyrimidine ring through intramolecular cyclization under high-temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Continuous flow synthesis: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification techniques: Employing crystallization, distillation, or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,5-DIMETHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in transition metal catalysis.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Biological Probes: Used in studying biological pathways and mechanisms.

Medicine

    Drug Development: Potential lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Investigated for anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

    Materials Science: Used in the development of new materials with specific properties.

    Polymer Chemistry: As a monomer or additive in polymer synthesis.

Mechanism of Action

The mechanism of action of 2-[3-(3,5-DIMETHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may:

    Bind to active sites: Inhibiting enzyme activity.

    Modulate signaling pathways: Affecting cellular processes.

    Interact with DNA/RNA: Influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **2-[3-(3,5-DIMETHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE
  • **2-[3-(3,5-DIMETHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE

Uniqueness

    Structural Variations: The position of the methyl group on the phenyl ring can significantly affect the compound’s properties.

    Reactivity: Differences in reactivity due to steric and electronic effects.

    Applications: Unique applications based on specific structural features.

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

2-[3-(3,5-dimethylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C23H21N3O3S/c1-14-5-4-6-17(10-14)24-20(27)13-25-19-7-8-30-21(19)22(28)26(23(25)29)18-11-15(2)9-16(3)12-18/h4-12H,13H2,1-3H3,(H,24,27)

InChI Key

DOTBAKZLXZEUMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC(=C4)C)C)SC=C3

Origin of Product

United States

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